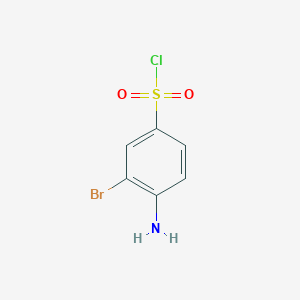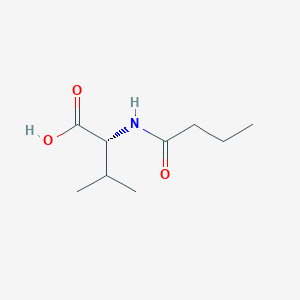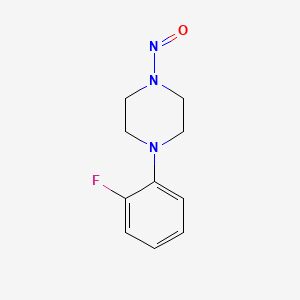
1-(2-Fluorophenyl)-4-nitrosopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group attached to a nitrosopiperazine moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(2-Fluorophenyl)-4-nitrosopiperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired piperazine derivative.
Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity. For example, the reaction of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with acetic acid, sodium acetate, and palladium-carbon under hydrogen pressure can produce high-purity compounds .
Análisis De Reacciones Químicas
1-(2-Fluorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium azide or sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, acetonitrile, and catalysts such as platinum carbon and Raney nickel . Major products formed from these reactions include various substituted piperazines and fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-nitrosopiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including protein kinase inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting the uptake of nucleosides in cells .
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)-4-nitrosopiperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its synergistic effects.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitroso group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12FN3O |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H12FN3O/c11-9-3-1-2-4-10(9)13-5-7-14(12-15)8-6-13/h1-4H,5-8H2 |
Clave InChI |
KMLAIZCSDCZRCD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


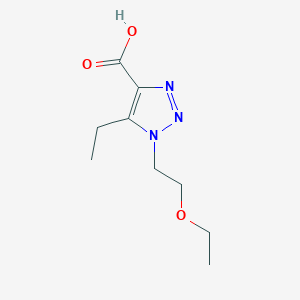
![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
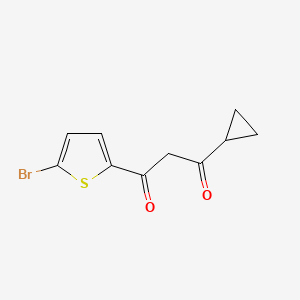
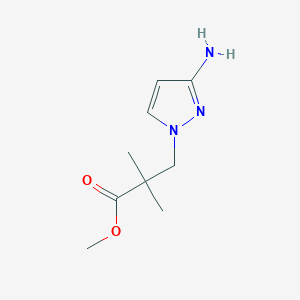
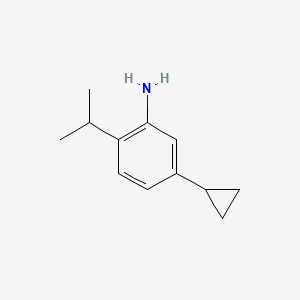
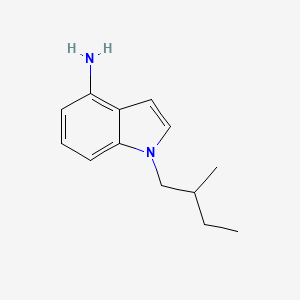

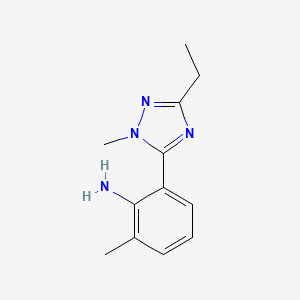
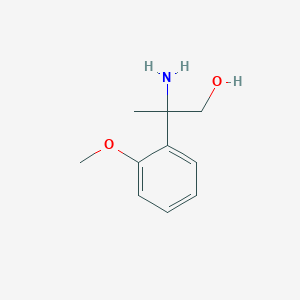
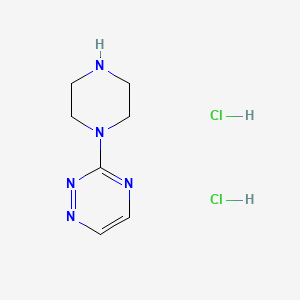
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
